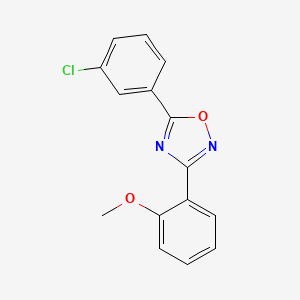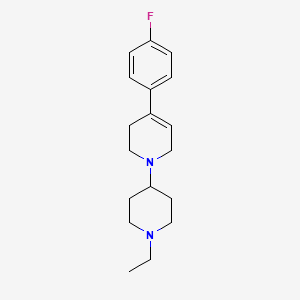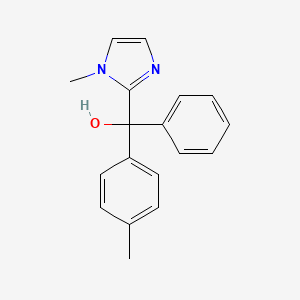![molecular formula C18H17ClN6O B4887540 1-[2-chloro-5-(1H-tetrazol-1-yl)benzoyl]-4-phenylpiperazine](/img/structure/B4887540.png)
1-[2-chloro-5-(1H-tetrazol-1-yl)benzoyl]-4-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-chloro-5-(1H-tetrazol-1-yl)benzoyl]-4-phenylpiperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CPP and has been found to have a wide range of biochemical and physiological effects. In
作用机制
The mechanism of action of CPP is complex and involves multiple pathways. One of the primary mechanisms of action involves the binding of CPP to the NMDA receptor. This binding results in the modulation of the activity of the receptor and can lead to changes in the function of the cell. CPP has also been found to modulate the activity of other ion channels, including the AMPA receptor and the GABA receptor.
Biochemical and Physiological Effects
CPP has been found to have a wide range of biochemical and physiological effects. In addition to its effects on ion channels, CPP has been found to modulate the activity of enzymes and receptors involved in neurotransmitter signaling. CPP has also been found to have anti-inflammatory effects and may have potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the primary advantages of using CPP in lab experiments is its specificity for the NMDA receptor. This specificity allows researchers to study the function of this receptor in a more targeted way. However, there are also limitations to the use of CPP in lab experiments. For example, CPP has a relatively short half-life and may require repeated administration to maintain its effects. Additionally, CPP has a relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are many potential future directions for research involving CPP. One area of interest is the development of new compounds that are structurally similar to CPP but have improved pharmacological properties. Another area of interest is the use of CPP in the development of new treatments for neurodegenerative diseases. Additionally, there is ongoing research into the use of CPP as a tool for studying the function of other ion channels and receptors in cells.
Conclusion
In conclusion, CPP is a chemical compound that has been extensively studied for its potential applications in scientific research. Its specificity for the NMDA receptor makes it a valuable tool for studying the function of this receptor in cells. However, there are also limitations to the use of CPP in lab experiments, and ongoing research is needed to develop new compounds with improved pharmacological properties. Overall, CPP has the potential to be a valuable tool for advancing our understanding of the function of ion channels and receptors in cells.
合成方法
The synthesis of CPP involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 2-chloro-5-nitrobenzoic acid, which is reacted with sodium azide to form 2-azido-5-chlorobenzoic acid. This intermediate is then reacted with phenylpiperazine and a reducing agent to form CPP. The overall synthesis of CPP is a complex process that requires careful control of reaction conditions to ensure the formation of the desired product.
科学研究应用
CPP has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of CPP as a tool for studying the function of ion channels in cells. CPP has been found to bind to a specific site on the NMDA receptor, which is a type of ion channel found in the brain. By binding to this site, CPP can modulate the activity of the NMDA receptor and provide insights into its function.
属性
IUPAC Name |
[2-chloro-5-(tetrazol-1-yl)phenyl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O/c19-17-7-6-15(25-13-20-21-22-25)12-16(17)18(26)24-10-8-23(9-11-24)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJYPEOTHCFSHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)N4C=NN=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-chloro-5-(1H-tetrazol-1-yl)phenyl](4-phenylpiperazin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methyl-7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4887462.png)
![1-{2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B4887479.png)


![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4887501.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B4887503.png)

![3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione](/img/structure/B4887521.png)


![2-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-chlorophenyl methanesulfonate](/img/structure/B4887542.png)
![1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene](/img/structure/B4887558.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-2-pyrazinecarboxamide](/img/structure/B4887567.png)
